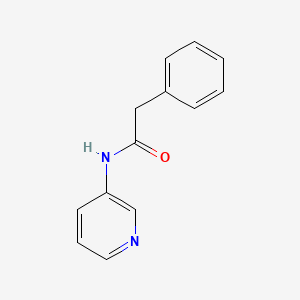
11-(Propanoylamino)undecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 400073 is a compound that has garnered significant interest in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique chemical properties and its ability to interact with biological systems in a specific manner.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 400073 typically involves multiple steps, starting from readily available starting materials. The synthetic route may include reactions such as condensation, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of NSC 400073 may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process. Key factors such as cost-effectiveness, scalability, and environmental impact are considered in the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
NSC 400073 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: In this reaction, one functional group in the compound is replaced by another group, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of NSC 400073 include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of NSC 400073 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
NSC 400073 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: NSC 400073 is used in studies involving cellular processes and molecular interactions. It can serve as a probe to investigate specific biological pathways.
Medicine: This compound has potential therapeutic applications, particularly in the development of drugs targeting specific diseases. It may also be used in diagnostic assays and imaging techniques.
Industry: NSC 400073 is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of NSC 400073 involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and other proteins that play critical roles in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
NSC 400073 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 400074: This compound has a similar structure but differs in its functional groups, leading to different chemical and biological properties.
NSC 400075: Another related compound with variations in its molecular structure, resulting in distinct reactivity and applications.
The uniqueness of NSC 400073 lies in its specific chemical structure and the particular interactions it has with biological systems, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
CAS No. |
7499-95-8 |
|---|---|
Molecular Formula |
C14H27NO3 |
Molecular Weight |
257.37 g/mol |
IUPAC Name |
11-(propanoylamino)undecanoic acid |
InChI |
InChI=1S/C14H27NO3/c1-2-13(16)15-12-10-8-6-4-3-5-7-9-11-14(17)18/h2-12H2,1H3,(H,15,16)(H,17,18) |
InChI Key |
VHNDNRBXGNSWRW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3R,5R,8R,10R,17S)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azoniahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate;bromide](/img/structure/B15196540.png)

![[(2S,3R,4S,5S)-3-[(3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (1R,3R,5R,6S,7S,8R,10S,13S,14S,15R,24R,25R,28R,29S,32S,37S,41R,42R,44S)-6,7,13,14,19,44-hexahydroxy-5-(hydroxymethyl)-19,24,28,29,35,35,42-heptamethyl-17,21-dioxo-2,4,9,11,16,22-hexaoxaoctacyclo[22.20.0.03,8.010,15.025,42.028,41.029,38.032,37]tetratetracont-38-ene-32-carboxylate](/img/structure/B15196553.png)







![2-(3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B15196592.png)


